![molecular formula C22H30BrNO6 B15217174 Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole core, which is a common structural motif in many biologically active molecules. The presence of bromine, tert-butoxycarbonyl (Boc) protected amine, and cyclohexyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Bromination: Introduction of the bromine atom to the benzo[d][1,3]dioxole core.
Cyclohexylation: Attachment of the cyclohexyl group through a suitable coupling reaction.
Protection: Protection of the amine group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Esterification: Formation of the methyl ester at the carboxylate position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed to reveal the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).
Hydrolysis: Aqueous base or acid.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the benzo[d][1,3]dioxole core.
Medicine: Potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate would depend on its specific application. In general, compounds with a benzo[d][1,3]dioxole core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromine atom and Boc-protected amine can further modulate these interactions.
相似化合物的比较
Similar compounds to Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate include:
Methyl 7-bromo-2-(trans-4-aminocyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate: Lacks the Boc protection.
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxamide: Contains an amide instead of an ester.
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-sulfonate: Contains a sulfonate group instead of a carboxylate.
These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical reactivity and biological activity.
属性
分子式 |
C22H30BrNO6 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
methyl 7-bromo-2,4-dimethyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H30BrNO6/c1-12-15(19(25)27-6)11-16(23)18-17(12)28-22(5,29-18)13-7-9-14(10-8-13)24-20(26)30-21(2,3)4/h11,13-14H,7-10H2,1-6H3,(H,24,26) |
InChI 键 |
KJFAIHNDABYTCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)OC(O2)(C)C3CCC(CC3)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
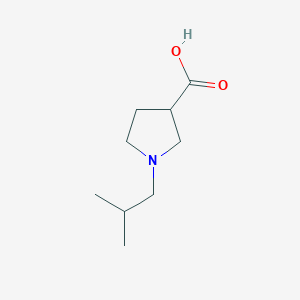
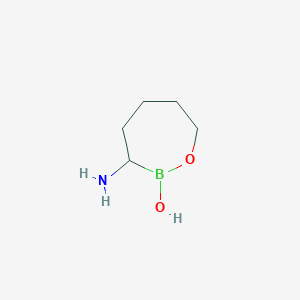
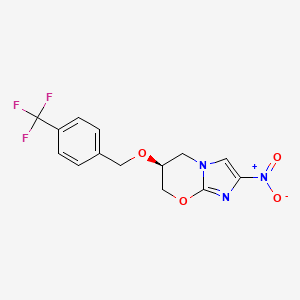
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)
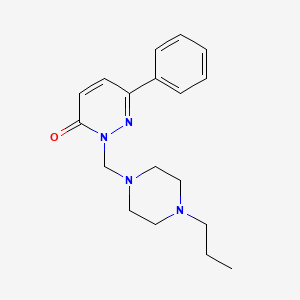

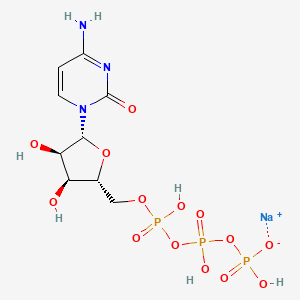
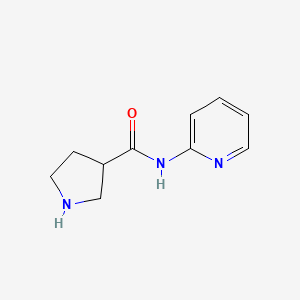


![4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217172.png)

![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
